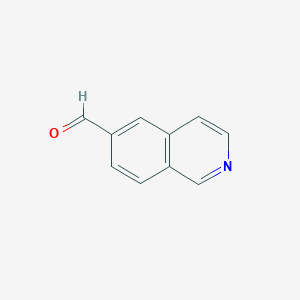

Isoquinoline-6-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPXHJKHWVCCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571038 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173089-81-1 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isoquinoline 6 Carbaldehyde

Classical Synthetic Routes and Their Mechanistic Considerations

Classical methods for synthesizing isoquinoline (B145761) aldehydes often involve the direct functionalization of the isoquinoline ring system or the modification of a substituent already in the desired position.

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. organic-chemistry.org This reaction can be used to introduce an aldehyde group at the 6-position of the isoquinoline ring through electrophilic aromatic substitution.

The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich isoquinoline ring. The resulting intermediate is subsequently hydrolyzed during the workup phase to yield the final aldehyde product. organic-chemistry.org

Table 1: Vilsmeier-Haack Reaction Conditions

| Parameter | Condition |

|---|---|

| Reagents | N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Mechanism | Electrophilic Aromatic Substitution |

| Temperature | Controlled, typically 0–60 °C |

| Key Factors | Purity of reagents, anhydrous conditions, stoichiometric control |

The Pomeranz-Fritsch reaction is a fundamental method for the synthesis of the isoquinoline core itself, rather than a direct functionalization to add a carbaldehyde group. wikipedia.orgorganicreactions.org It involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.org The reaction proceeds in two main stages: first, the condensation of a benzaldehyde (B42025) derivative with a 2,2-dialkoxyethylamine to form the benzalaminoacetal, followed by a ring-closing step using a strong acid, such as sulfuric acid, to form the aromatic isoquinoline system. wikipedia.org

To apply this method for Isoquinoline-6-carbaldehyde, one would need to start with a benzaldehyde precursor already containing a protected or latent aldehyde function at the meta-position (which will become the 6-position of the isoquinoline). After the formation of the isoquinoline ring, a subsequent deprotection or conversion step would be required to reveal the carbaldehyde group. The yields of the Pomeranz-Fritsch reaction can vary widely, and the cyclization step can be challenging, sometimes requiring modified conditions. organicreactions.orgnumberanalytics.com

Similar to the Pomeranz-Fritsch reaction, the Friedel-Crafts acylation is not a direct method for producing an aldehyde but is a key strategy for creating a ketone precursor. This reaction introduces an acyl group (R-C=O) onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). researchgate.netdtu.dk

In the context of isoquinoline synthesis, an intramolecular Friedel-Crafts acylation can be a crucial step in forming a fused ring system. researchgate.netrsc.org For the synthesis of this compound, a more relevant approach would be to perform the reaction on a suitable precursor to introduce an acetyl or other acyl group at the 6-position. This resulting 6-acylisoquinoline would then need to be converted to the aldehyde through subsequent chemical transformations, such as oxidation or reduction followed by oxidation.

A direct and effective method for preparing this compound is the selective oxidation of a 6-methylisoquinoline (B1300163) precursor. Manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent particularly effective for converting allylic and benzylic alcohols to their corresponding aldehydes or ketones. blogspot.comyoutube.com It is also capable of oxidizing activated methyl groups, such as the one at the 6-position of the isoquinoline ring, which is benzylic in nature.

The reaction is typically carried out by stirring 6-methylisoquinoline with activated MnO₂ in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). blogspot.comgoogle.com The heterogeneous reaction proceeds on the surface of the MnO₂, and its success often depends on the specific activity of the manganese dioxide used. aub.edu.lb This method avoids the over-oxidation to the carboxylic acid that can occur with stronger oxidizing agents. aub.edu.lb

Table 2: Oxidation of 6-Methylisoquinoline Intermediate

| Parameter | Condition |

|---|---|

| Starting Material | 6-Methylisoquinoline (or 6-hydroxymethylisoquinoline) |

| Oxidizing Agent | Manganese Dioxide (MnO₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 50–55 °C google.com |

| Reaction Time | 6–8 hours google.com |

Advanced and Modern Synthetic Strategies

Modern synthetic approaches often prioritize efficiency, yield, and scalability, sometimes involving multi-step pathways that utilize readily available starting materials and controllable reaction conditions.

A contemporary and industrially applicable route to this compound starts from 6-bromoisoquinoline (B29742). google.com This multi-step synthesis offers significant advantages over older methods that required harsh conditions like high pressure and temperature, which gave low yields and difficult-to-separate byproducts. google.com

The patented synthetic pathway involves three main steps:

Carbonylation: 6-bromoisoquinoline is reacted with carbon monoxide (CO) in the presence of a palladium catalyst (like Pd(Ac)₂) and a phosphine (B1218219) ligand (PPh₃) in a solvent mixture. This step converts the bromo group into a methyl ester, yielding methyl isoquinoline-6-carboxylate. google.com

Reduction: The methyl ester intermediate is then reduced to the corresponding primary alcohol, 6-(hydroxymethyl)isoquinoline. This reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or red aluminum (Red-Al), which is often preferred in industrial settings. google.com

Oxidation: The final step is the selective oxidation of the 6-(hydroxymethyl)isoquinoline to this compound. As described previously (Section 2.1.4), this is efficiently accomplished using manganese dioxide (MnO₂) in a solvent such as THF. google.com

This improved route is advantageous because the reaction conditions are milder, the reagents are readily available and inexpensive, and the yields are stable and controllable, making it suitable for large-scale industrial production. google.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| Sulfuric acid |

| Aluminum trichloride (AlCl₃) |

| 6-Methylisoquinoline |

| Manganese dioxide (MnO₂) |

| Tetrahydrofuran (THF) |

| Dichloromethane (CH₂Cl₂) |

| 6-Bromoisoquinoline |

| Carbon monoxide (CO) |

| Palladium(II) acetate (B1210297) (Pd(Ac)₂) |

| Triphenylphosphine (PPh₃) |

| Methyl isoquinoline-6-carboxylate |

| Lithium aluminum hydride (LiAlH₄) |

| Red aluminum (Red-Al) |

Tandem Reactions and Domino Processes for Isoquinoline Core Formation

Tandem and domino reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules like isoquinolines from simple precursors in a single pot. rsc.orgsioc-journal.cn These processes often involve the formation of multiple chemical bonds in a sequential manner without isolating intermediates, which saves time, resources, and reduces waste. rsc.org

For instance, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been synthesized from 2-aryl-pyrrolidines and alkynes through a domino process involving oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization. rsc.org Another approach uses a gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate to form 1-aminoisoquinoline (B73089) derivatives under mild conditions. rsc.org While these methods are powerful for building the isoquinoline scaffold and its fused derivatives, their specific application to directly synthesize this compound has not been extensively detailed in the literature. rsc.orgrsc.org

Buchwald-Hartwig Coupling Reactions in Isoquinoline Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for forming C–N bonds. wikipedia.org In the context of isoquinoline chemistry, this reaction is primarily used to synthesize amino-substituted isoquinoline derivatives, rather than the aldehyde itself. bristol.ac.uk The methodology allows for the coupling of an aryl halide, such as a bromoisoquinoline, with a wide variety of amines. wikipedia.org

Research has demonstrated the successful Buchwald-Hartwig coupling of isoquinolin-3-amines with various aryl halides to produce N-arylisoquinolinamines. bristol.ac.uk This reaction has also been optimized for large-scale applications, such as the kilogram-scale synthesis of an intermediate from 6-bromoisoquinoline-1-carbonitrile. While this method is crucial for creating diverse isoquinoline-based compound libraries, it serves to functionalize the ring with amines, not to construct the C-6 aldehyde group directly. bristol.ac.uk

Biocatalytic Approaches in Isoquinoline Derivative Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite chemo-, regio-, and enantioselectivity. scispace.com In the field of isoquinoline synthesis, biocatalytic methods have been primarily explored for creating chiral derivatives and for specific oxidative transformations. scispace.comnih.gov

For example, monoamine oxidase (MAO-N) enzymes have been used in the oxidative desymmetrization of meso-pyrrolidines as a step toward non-natural isoquinoline alkaloids. nih.gov Another approach combines the enzymatic oxidation of tetrahydroisoquinolines (THIQs) to an iminium ion with gold-catalyzed C-C bond formation. scispace.com Carboxylic acid reductases (CARs) have also shown broad substrate tolerance, including for the reduction of isoquinoline-3-carboxylate. rsc.org However, a direct biocatalytic route for the synthesis of this compound from a simple precursor has not been prominently reported. These biocatalytic strategies are generally applied to the synthesis of complex or chiral isoquinoline derivatives. nih.govrsc.org

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In isoquinoline synthesis, several strategies align with these principles. One approach involves using a recyclable Ru(II) catalyst in a biodegradable solvent, polyethylene (B3416737) glycol (PEG-400), for the C-H/N-N bond activation to form isoquinoline derivatives. This method features high atom economy and a simple extraction procedure.

Other green approaches include catalyst-free reactions conducted at room temperature. For example, benzimidazo[2,1-a]isoquinolines have been synthesized by reacting 2-ethynylbenzaldehyde (B1209956) with ortho-phenylenediamines in ethanol (B145695), avoiding the need for a metal catalyst and high temperatures. rsc.orgrsc.org The development of continuous flow processes, often in miniaturized reactors, also contributes to greener synthesis by improving efficiency and safety. researchgate.net While these green methodologies are generally applicable to the synthesis of the isoquinoline framework, their specific adaptation for the industrial production of this compound represents an ongoing area of development. researchgate.net

Synthetic Optimization and Process Intensification for Scalability

For a chemical synthesis to be viable on an industrial scale, it must be optimized for efficiency, cost-effectiveness, safety, and sustainability. Process intensification, which involves developing innovative equipment and techniques, is key to achieving these goals. mdpi.com

Control of Reaction Conditions (Temperature, Pressure, Solvent Systems)

The operational parameters of temperature, pressure, and the choice of solvent are critical in directing the synthesis of this compound, influencing reaction rates, and determining product distribution. Historically, a one-step synthesis from 6-bromoisoquinoline was reported, but it necessitated harsh conditions, including pressures of at least 58.6 bar and temperatures of 130°C. google.com Such conditions are not only challenging to implement on an industrial scale but also contribute to the formation of significant by-products. google.com

A more recent and refined two-step approach starting from the same raw material, 6-bromoisoquinoline, operates under significantly milder and more controllable conditions. google.com The first step involves the reduction of the bromo-functional group, followed by oxidation to the aldehyde. This improved route uses common solvents like Tetrahydrofuran (THF) and operates at temperatures ranging from 0°C to 55°C at atmospheric pressure, thereby obviating the need for specialized high-pressure reaction vessels. google.com The choice of an inert, aprotic solvent is crucial; solvents such as toluene (B28343) or xylene are often employed in related isoquinoline syntheses, like the Bischler-Napieralski cyclization, to prevent undesirable side reactions. google.com In this context, temperatures are carefully managed, as deviations can impact reaction speed and by-product formation; for instance, in some cyclization reactions, temperatures below 70°C can render the reaction too slow, while exceeding 110°C can promote the generation of impurities. google.com

| Synthetic Method | Starting Material | Temperature | Pressure | Solvent System | Reference |

|---|---|---|---|---|---|

| One-Step Carbonylation | 6-Bromoisoquinoline | 130°C | ≥ 58.6 bar | Not specified | google.com |

| Two-Step Reduction/Oxidation | 6-Bromoisoquinoline | 0°C to 55°C | Atmospheric | Tetrahydrofuran (THF) | google.com |

Catalyst Systems and Their Impact on Yield and Selectivity

Catalyst systems play a pivotal role in the synthesis of isoquinolines, directly influencing reaction efficiency, yield, and selectivity. While the term "catalyst" is used broadly, some processes employ stoichiometric reagents that drive specific transformations. In an improved synthesis of this compound, manganese dioxide (MnO₂) is used to oxidize the intermediate (isoquinolin-6-yl)methanol. google.com This oxidation step, conducted at 50-55°C, proceeds with high efficiency, achieving a stable yield of 86%. google.com

In the broader field of isoquinoline synthesis, modern transition-metal catalysis has enabled highly selective and efficient reactions under mild conditions. Palladium-catalyzed reactions are particularly prominent. For example, the aminocarbonylation of 1-iodoisoquinoline (B10073) to produce isoquinoline-1-carboxamides demonstrates how the choice of ligand can be crucial. While a simple Palladium(II) acetate/triphenylphosphine system is effective for basic amines, the use of the bidentate XantPhos ligand is necessary for less reactive amines, ensuring complete conversion and high yields (up to 89%). mdpi.com Similarly, the asymmetric Larock isoquinoline synthesis utilizes a palladium catalyst with a chiral Walphos ligand to achieve excellent enantioselectivity (up to 97.5:2.5 er) and yields as high as 98%. acs.org Furthermore, novel catalyst systems involving rhodium and iridium have been developed for isoquinoline salt synthesis via C-H activation, which can proceed efficiently even at room temperature. acs.org

| Reaction Type | Catalyst/Reagent System | Key Outcome | Yield | Reference |

|---|---|---|---|---|

| Oxidation to this compound | Manganese dioxide (MnO₂) | Oxidation of alcohol to aldehyde | 86% | google.com |

| Aminocarbonylation of 1-Iodoisoquinoline | Pd(OAc)₂ / XantPhos | High chemoselectivity for less reactive amines | 55-89% | mdpi.com |

| Asymmetric Larock Synthesis | Pd(OAc)₂ / Walphos SL-W002-1 | High enantioselectivity | up to 98% | acs.org |

| Isoquinoline Salt Synthesis | [Cp*MCl₂]₂ (M = Rh, Ir) | C-H activation at room temperature | Excellent | acs.org |

Minimization of By-product Formation and Separation Challenges

A primary challenge in chemical synthesis is the minimization of by-products, which can complicate purification and significantly lower the yield of the desired compound. In the synthesis of this compound, a previously reported one-step method from 6-bromoisoquinoline was hampered by the co-production of isoquinoline-6-carboxylic acid methyl ester. google.com The reaction yielded an approximate 50:50 mixture of the target aldehyde and the ester by-product, which were reported to be "difficult to separate," leading to a low isolated yield of only 41%. google.com

The development of a multi-step synthesis route effectively circumvents this issue by controlling the transformations sequentially, thus avoiding the reaction conditions that lead to the problematic by-product. google.com This highlights a key strategy for minimizing impurities: rational pathway design. Another general principle is the strict control of reaction temperature, as elevated temperatures can often open up pathways to undesired products. google.com

Once a reaction is complete, separation of the target compound from unreacted starting materials, reagents, and any by-products is necessary. For this compound synthesized via the improved multi-step route, purification is achieved using silica (B1680970) gel column chromatography with a solvent mixture of ethyl acetate and hexanes. google.com For purification of isoquinoline on an industrial scale from sources like coal tar, where impurities may be inseparable by distillation, crystallization is a powerful technique. google.com By dissolving the crude material in a specific solvent, such as triethylamine, and cooling, the desired compound can be selectively crystallized, allowing for the removal of impurities and achieving very high purity levels. google.com

Chemical Reactivity and Transformation of Isoquinoline 6 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde moiety in isoquinoline-6-carbaldehyde is a primary site of chemical reactivity, readily undergoing oxidation, reduction, condensation, and nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be easily oxidized to a carboxylic acid, yielding isoquinoline-6-carboxylic acid. This transformation is a fundamental step in the synthesis of various isoquinoline (B145761) derivatives. Common oxidizing agents used for this purpose include potassium permanganate (B83412) (KMnO4) and silver (I) oxide in aqueous ammonia, a reagent used in the Tollens' test. The resulting isoquinoline-6-carboxylic acid is a key building block for further synthetic elaborations.

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO4) | Isoquinoline-6-carboxylic acid |

| Silver (I) Oxide in Ammonia (Tollens' Reagent) | Isoquinoline-6-carboxylic acid |

Reduction Reactions to Alcohols

The reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol, (isoquinolin-6-yl)methanol. This reaction is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. The resulting alcohol serves as a versatile intermediate for further chemical modifications.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH4) | (Isoquinolin-6-yl)methanol |

Condensation Reactions with Amines (Imines and Schiff Bases formation)

This compound readily reacts with primary amines in condensation reactions to form imines, which are also known as Schiff bases. These reactions typically proceed under mild acidic or basic conditions and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imines are valuable intermediates in the synthesis of various nitrogen-containing compounds.

| Reactant | Product Type |

| Primary Amine | Imine (Schiff Base) |

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a variety of nucleophiles. These nucleophilic addition reactions are crucial for building molecular complexity. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form secondary alcohols upon acidic workup. Another important reaction is the addition of a cyanide ion, typically from hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), to form a cyanohydrin. This cyanohydrin can then be further transformed, for example, by hydrolysis to an α-hydroxy acid or by reduction to a β-amino alcohol.

Reactions Involving the Isoquinoline Core

The aromatic isoquinoline ring system of this compound also participates in chemical reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

The isoquinoline ring is an electron-deficient aromatic system due to the presence of the nitrogen atom. The aldehyde group at the 6-position further deactivates the ring towards electrophilic attack through its electron-withdrawing nature. In general, electrophilic substitution on the isoquinoline ring occurs preferentially at the C5 and C8 positions. However, the directing effect of the C6-aldehyde group would favor substitution at the C5 and C7 positions. The regioselectivity of these reactions is influenced by the specific electrophile and reaction conditions employed.

Nucleophilic Aromatic Substitution Reactions

The isoquinoline nucleus is an electron-deficient system, which makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions on the isoquinoline ring predominantly occur at the C-1 position. arsdcollege.ac.inshahucollegelatur.org.in This preference is attributed to the ability of the adjacent nitrogen atom to stabilize the negative charge in the intermediate (a Meisenheimer-like complex) formed during the attack. quora.com The reaction of isoquinoline with sodium amide (NaNH₂) in liquid ammonia, known as the Chichibabin reaction, yields 1-aminoisoquinoline (B73089). arsdcollege.ac.inshahucollegelatur.org.in Similarly, organolithium reagents preferentially add to the C-1 position. shahucollegelatur.org.in

While the aldehyde group at the C-6 position is a strong deactivating group for electrophilic substitution, its influence on the rate of nucleophilic aromatic substitution is less pronounced at the distant C-1 position. Therefore, it is expected that this compound would undergo nucleophilic substitution primarily at the C-1 position, provided the aldehyde group is protected or does not interfere with the reaction conditions.

| Reaction Type | Typical Reagent | Position of Attack | Product Type |

| Chichibabin Amination | Sodium Amide (NaNH₂) | C-1 | 1-Aminoisoquinoline derivative |

| Alkylation/Arylation | Organolithium (RLi) | C-1 | 1-Alkyl/Aryl-isoquinoline derivative |

Hydrogenation and Reduction of the Heterocyclic Rings

The reduction of the isoquinoline ring system can yield either tetrahydro- or decahydroisoquinoline (B1345475) derivatives, depending on the catalyst and reaction conditions employed. wordpress.com

Mild reduction conditions, such as using tin and hydrochloric acid, selectively reduce the pyridine (B92270) ring portion of the molecule to afford 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. Catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) can also achieve this selective reduction. wordpress.com

More forceful catalytic hydrogenation, under higher pressures and temperatures with a platinum catalyst, results in the complete saturation of both the pyridine and the benzene (B151609) rings, leading to the formation of decahydroisoquinoline. A notable advancement in this area is the asymmetric hydrogenation of isoquinolines. By activating the isoquinoline with a chloroformate (e.g., benzyl (B1604629) chloroformate) and using a chiral catalyst system, such as a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., SEGPHOS), specific stereoisomers of tetrahydroisoquinolines can be synthesized with high enantioselectivity. researchgate.net

| Reduction Type | Reagents/Catalyst | Product |

| Mild Reduction | Sn/HCl | 1,2,3,4-Tetrahydrothis compound |

| Catalytic Hydrogenation | H₂, Pd/C | 1,2,3,4-Tetrahydrothis compound |

| Vigorous Hydrogenation | H₂, Pt catalyst (high P, T) | Decahydrothis compound |

| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄, Chiral Ligand, ClCO₂Bn | Chiral Tetrahydroisoquinoline derivative |

C-H Functionalization Strategies

Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing an efficient route to modify heterocyclic cores. nih.gov For isoquinolines, transition-metal-catalyzed C-H activation is a powerful strategy. thieme-connect.deacs.org Rhodium(III)-catalyzed reactions, for example, can achieve C-H activation and annulation of the isoquinoline core with alkynes. acs.orgnih.gov

These reactions often proceed via a directed C-H metalation, where a directing group on the nitrogen or another part of the molecule positions the metal catalyst for selective activation of a specific C-H bond, typically at an ortho-position. nih.govacs.org For instance, N-oxide derivatives of quinolines and isoquinolines are effective substrates for palladium-catalyzed C-H functionalization at the C2 position. nih.gov Another strategy involves the formation of N-alkenoxyheteroarenium salts, which act as electrophiles in intramolecular rearrangements to generate C-H functionalized products. thieme-connect.de These strategies could be applied to this compound to introduce various substituents directly onto the heterocyclic framework, offering atom-economical alternatives to traditional cross-coupling reactions.

| Strategy | Catalyst System (Example) | Reaction Type | Potential Site of Functionalization |

| Directed C-H Annulation | [Cp*RhCl₂]₂ | Annulation with alkynes | ortho to directing group |

| N-Oxide Mediated | Pd(OAc)₂ | Arylation, heteroarylation | C2-position |

| N-Alkenoxy Salt Rearrangement | - | Alkylation/Acylation | Varies with substrate |

Derivatization for Complex Molecular Architectures

This compound is a valuable starting material for the synthesis of more complex, polycyclic molecules, including various classes of alkaloids.

Formation of Pyrrolo[2,1-a]isoquinoline (B1256269) Systems

The pyrrolo[2,1-a]isoquinoline scaffold is present in numerous bioactive natural products. rsc.orgresearchgate.net A primary method for its construction is the 1,3-dipolar cycloaddition reaction between an isoquinolinium ylide and a suitable dipolarophile (like an alkyne or an alkene). researchgate.netacs.org

The isoquinolinium ylide is typically generated in situ from the reaction of an isoquinoline with an α-halocarbonyl compound, such as a phenacyl bromide. researchgate.net In the presence of a base, the resulting isoquinolinium salt is deprotonated to form the ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. While this compound itself is not directly a part of this classic scheme, its core structure is the foundation. A multi-component reaction involving an isoquinoline, a phenacyl bromide, and a chromone-3-carboxaldehyde (B97568) has been shown to produce functionalized pyrrolo[2,1-a]isoquinolines, demonstrating the feasibility of incorporating aldehyde-like functionalities into the final structure. researchgate.net

| Reaction | Key Intermediates | Reagents | Resulting Scaffold |

| 1,3-Dipolar Cycloaddition | Isoquinolinium ylide | Isoquinoline, α-halocarbonyl, dipolarophile, base | Pyrrolo[2,1-a]isoquinoline |

Synthesis of Tetrahydroindoloisoquinoline Derivatives

The tetrahydroindoloisoquinoline core is another important heterocyclic system. A reported synthesis involves an intramolecular palladium-catalyzed alkene carboamination reaction. acs.orgnih.gov The substrates for this transformation are prepared through a reductive amination between a 2-bromobenzaldehyde (B122850) derivative and a 2-allylaniline (B3051291). nih.gov The resulting N-(2-bromobenzyl)-2-allylaniline derivative then undergoes a Pd-catalyzed cyclization that forms both a C-N and a C-C bond in a single step, constructing the tetrahydroindoloisoquinoline framework. nih.govresearchgate.net

To utilize this compound in such a synthesis, it would need to be modified into a suitable precursor, for example, by converting it into a 6-(bromomethyl)isoquinoline (B1612420) derivative, which could then be reacted with a 2-allylaniline to form the necessary substrate for the key palladium-catalyzed carboamination step.

| Key Reaction | Catalyst | Starting Material Types | Final Product |

| Intramolecular Alkene Carboamination | Palladium complex | 2-Allyl-N-(2-bromobenzyl)aniline derivative | Tetrahydroindoloisoquinoline |

Construction of Bis-tetrahydroisoquinoline Alkaloids

Bis-tetrahydroisoquinoline (bis-THIQ) alkaloids are a class of natural products known for their complex structures and significant biological activities. acs.orgacs.org A convergent synthetic strategy towards these molecules involves the late-stage coupling of two distinct isoquinoline or tetrahydroisoquinoline units. acs.org

One powerful approach involves a cross-coupling reaction (e.g., Sonogashira or Suzuki coupling) to link two functionalized isoquinoline monomers. acs.org This is followed by a highly enantioselective hydrogenation of the resulting bis-isoquinoline intermediate to establish the multiple stereocenters of the final bis-THIQ natural product. acs.org In this context, this compound could be elaborated into a key monomer for coupling. For instance, the aldehyde could be used to install a protecting group or be converted into a reactive handle for cross-coupling, such as a halide or a boronic ester, making it a valuable precursor for one half of the final dimeric alkaloid.

| Synthetic Phase | Reaction Type | Purpose |

| Monomer Elaboration | Halogenation, Borylation, etc. | Prepare isoquinoline units for coupling. |

| Dimerization | Cross-coupling (e.g., Sonogashira) | Link two isoquinoline monomers. |

| Final Assembly | Asymmetric Hydrogenation | Form the bis-tetrahydroisoquinoline core with stereocontrol. |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate for Biologically Active Compounds

Isoquinoline-6-carbaldehyde serves as a crucial building block in organic synthesis, enabling the creation of complex molecules with diverse biological functions. chemimpex.com Its aldehyde group readily participates in various chemical reactions, making it a versatile precursor for a range of bioactive compounds. This includes its use in the synthesis of isoquinoline (B145761) alkaloids and other heterocyclic structures that are central to many pharmaceutical agents. chemimpex.com The isoquinoline framework itself is a privileged structure in medicinal chemistry, known to be a component of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Development of Isoquinoline Alkaloids with Pharmacological Properties

The isoquinoline skeleton is the core structure of many naturally occurring alkaloids that exhibit significant pharmacological properties. rsc.orgnih.gov this compound is an important intermediate in the synthetic pathways leading to these and other novel isoquinoline alkaloids. The genus Corydalis, for instance, is a rich source of isoquinoline alkaloids with demonstrated anti-proliferative and other medicinal activities. rsc.org The development of synthetic routes to access these and other isoquinoline-based alkaloids is an active area of research, with the goal of discovering new therapeutic agents for a variety of diseases, including cancer. nih.gov

Exploration of Diverse Biological Activities of this compound Derivatives

The chemical versatility of this compound allows for the generation of a vast library of derivatives with diverse biological activities. Researchers have extensively explored these derivatives for their therapeutic potential, particularly in the realm of oncology.

Anticancer Research and Cytotoxic Effects

Derivatives of isoquinoline have demonstrated significant potential as anticancer agents. The core isoquinoline structure can be modified at various positions to enhance its cytotoxic effects against cancer cells. nih.gov

A key mechanism through which isoquinoline derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis. nih.gov Studies have shown that certain isoquinoline derivatives can effectively arrest the cell cycle, preventing cancer cells from dividing and growing. nih.govmdpi.com For example, some derivatives have been found to cause cell cycle arrest in the S phase or G1 phase, leading to apoptosis. nih.govmdpi.com This induction of apoptosis is a critical goal in cancer therapy, as it eliminates malignant cells.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of isoquinoline-based compounds. mdpi.com These studies involve systematically modifying the chemical structure of the isoquinoline scaffold and evaluating the impact on its biological activity. For instance, research has shown that the type and position of substituents on the isoquinoline ring can significantly influence its cytotoxicity. nih.govmdpi.com The presence of specific functional groups, such as hydroxyl or methoxy (B1213986) groups, and the addition of other ring systems can enhance the anticancer effects. nih.govmdpi.com These insights from SAR studies guide the design of more potent and selective anticancer drug candidates.

Derivatives of isoquinoline have shown efficacy against various cancer cell lines, with notable activity against breast cancer cells. nih.gov Research has demonstrated the cytotoxic effects of specific isoquinoline derivatives on breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govrsc.org For example, certain synthesized isoquinoline derivatives have exhibited significant growth inhibition of MCF-7 breast cancer cells. nih.gov In-silico molecular docking studies have also been used to predict and analyze the binding affinity of isoquinoline derivatives to therapeutic targets in breast cancer, further supporting their potential as anti-breast cancer agents. researchgate.net

Below is a table summarizing the activity of selected isoquinoline derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity | Reference |

| Isoquinoline Derivatives | MCF-7 (Breast) | ~95% growth inhibition | nih.gov |

| Isoquinoline Derivatives | K-562 (Bone Marrow) | ~97% growth inhibition | nih.gov |

| Isoquinoline Derivatives | HeLa (Cervical) | ~70% growth inhibition | nih.gov |

| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | T/C value of 177 | nih.gov |

| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | T/C value of 177 | nih.gov |

Antiviral Research

The emergence and re-emergence of viral diseases necessitate the continuous search for new antiviral agents. Derivatives of isoquinoline have been a subject of interest in this area, showing potential against a range of viruses.

Research has shown that isoquinoline derivatives can exhibit antiviral effects by interfering with critical stages of the viral life cycle. The mechanism often involves the inhibition of viral replication processes, which is a key target for antiviral drug development. These compounds can disrupt biochemical pathways essential for the virus to multiply within host cells. The broad-spectrum potential of the isoquinoline framework makes it a valuable starting point for creating new antiviral therapies.

The therapeutic potential of isoquinoline derivatives has been investigated against specific and globally significant viruses.

SARS-CoV-2: In the context of the COVID-19 pandemic, various isoquinoline alkaloids have been explored for their potential to combat SARS-CoV-2. nih.govmdpi.com In silico studies, such as molecular docking, have revealed that certain isoquinoline compounds exhibit strong binding affinities to key viral proteins involved in the replication and entry process of SARS-CoV-2. mdpi.com These proteins include the angiotensin-converting enzyme 2 (ACE2) receptor and the main protease (Mpro/3CLpro), which are crucial for the virus to enter host cells and replicate. mdpi.com One study highlighted that an isoquinoline alkaloid, (+)-1, demonstrated an antiviral entry effect on a SARS-CoV-2 pseudovirus by blocking the binding of the spike protein to the ACE2 receptor on host cells. nih.gov These findings suggest that the isoquinoline scaffold is a promising template for developing agents against COVID-19. mdpi.com

Human Cytomegalovirus (HCMV): Isoquinoline-6-carboxamides, which can be synthesized from this compound, have been identified as potent and selective inhibitors of human cytomegalovirus (HCMV). nih.gov HCMV is a widespread pathogen that can cause severe disease in immunocompromised individuals. google.com Structure-activity relationship (SAR) studies evolved from 1,6-naphthyridine (B1220473) compounds to the isoquinoline-6-carboxamide (B2771860) class, demonstrating their effectiveness as anti-HCMV agents. nih.gov

| Virus Target | Compound Class/Derivative | Observed Effect/Mechanism | References |

| SARS-CoV-2 | Isoquinoline Alkaloids | Inhibit viral entry by blocking spike protein binding to the ACE2 receptor. | nih.gov |

| SARS-CoV-2 | Isoquinoline Derivatives | Show strong binding affinity to viral proteins (e.g., Mpro) in molecular docking studies. | mdpi.com |

| Human Cytomegalovirus (HCMV) | Isoquinoline-6-carboxamides | Act as potent and selective inhibitors of the virus. | nih.gov |

Antimicrobial Properties (Antibacterial and Antifungal)

Isoquinoline derivatives are recognized for their broad-spectrum antimicrobial activity, showing effectiveness against various bacterial and fungal pathogens. ontosight.ai

A primary mechanism by which isoquinoline-based compounds exert their antibacterial action is through the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for controlling DNA topology, and their disruption leads to the inhibition of DNA replication and ultimately, bacterial cell death. nih.gov By targeting these enzymes, isoquinoline derivatives can effectively halt bacterial proliferation. This dual-targeting ability is advantageous in preventing the rapid development of bacterial resistance. nih.gov The development of structurally novel inhibitors of these enzymes is a key strategy in the fight against multi-drug resistant bacteria. nih.govcardiff.ac.uk

| Mechanism of Action | Target Enzymes | Outcome | References |

| Inhibition of DNA Synthesis | Bacterial DNA Gyrase and Topoisomerase IV | Disruption of DNA replication and bacterial cell death. | nih.gov |

Anti-inflammatory Effects

The isoquinoline core is found in many compounds that exhibit significant anti-inflammatory properties. ontosight.ai These derivatives can modulate inflammatory responses, which are central to many chronic diseases. For instance, a novel isoquinoline derivative, CYY054c, was shown to inhibit the lipopolysaccharide (LPS)-induced expression of nuclear factor kappa-B (NF-κB) in macrophages. researchgate.net This inhibition led to a reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net Similarly, another study on isoquinoline-1-carboxamide (B73039) derivatives found they suppressed the production of pro-inflammatory mediators and attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells. nih.gov These findings underscore the potential of isoquinoline-based compounds as therapeutic agents for inflammatory conditions. researchgate.net

Neuroprotective Applications

Derivatives of isoquinoline have emerged as promising candidates for the treatment of neurodegenerative diseases. nih.gov Neuronal injury and apoptosis are key pathological features of conditions like Alzheimer's and Parkinson's disease. nih.gov Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including the reduction of neuroinflammation and oxidative stress. nih.gov By protecting neuronal cells from damage, these compounds may help to alleviate symptoms and improve the prognosis for patients with these debilitating diseases. nih.gov The wide range of pharmacological effects associated with isoquinoline alkaloids makes them a significant area of research for new neuroprotective therapies. nih.govresearchgate.net

Mechanism of Action Studies (In Silico, In Vitro, and In Vivo Approaches)

The therapeutic potential of drugs derived from the this compound scaffold is underpinned by a variety of mechanisms of action, which have been elucidated through a combination of computational, laboratory, and whole-organism studies.

In Silico Approaches: Computational methods, particularly molecular docking, have been instrumental in predicting how isoquinoline derivatives interact with biological targets at the molecular level. researchgate.netd-nb.info These studies have shown promising binding affinities of such compounds against various therapeutic targets, including viral proteins, which suggests their potential as antiviral agents. mdpi.com For instance, molecular docking has been used to study the interaction of isoquinoline alkaloids with key proteins of the SARS-CoV-2 virus, such as the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and spike protein, indicating a potential to inhibit viral replication and entry. mdpi.com Similarly, docking studies have helped to rationalize the anti-inflammatory activity of isoquinoline derivatives by predicting their binding modes within the active site of enzymes like cyclooxygenase-2 (COX-2). d-nb.info

In Vitro Approaches: Laboratory-based assays are crucial for confirming the biological activity predicted by in silico models. Derivatives of the isoquinoline scaffold have demonstrated a broad spectrum of activities in these tests.

Anticancer Activity: Numerous studies have shown that isoquinoline derivatives can inhibit the proliferation of various cancer cell lines. nih.govplos.org The mechanisms are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of key cellular processes. nih.gov Some derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication, or to downregulate inhibitor of apoptosis proteins (IAPs) like XIAP and survivin. nih.govontosight.ai For example, certain pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which can be synthesized from isoquinoline precursors, are potent inhibitors of Topoisomerase I. rsc.org

Antiviral Activity: The antiviral properties of isoquinoline compounds have been extensively studied. One notable example is the development of allosteric HIV-1 integrase inhibitors (ALLINIs) based on an isoquinoline scaffold. nih.govnih.gov These compounds function by binding to the integrase enzyme and inducing its multimerization, which disrupts the viral maturation process. nih.gov Other isoquinoline derivatives have shown efficacy against influenza viruses by targeting the viral polymerase activity. nih.gov

Antifungal and Antimicrobial Activity: Researchers have designed and synthesized isoquinoline derivatives with significant antifungal properties. researchgate.netresearchgate.net Mechanism studies on these compounds revealed that they can damage the fungal cell mycelium and may act by inhibiting crucial enzymes like succinate (B1194679) dehydrogenase (SDH). researchgate.net In bacteria, some isoquinoline derivatives are known to inhibit DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV.

Anti-inflammatory Activity: The anti-inflammatory effects are often linked to the inhibition of key mediators of the inflammatory response. researchgate.net In vitro studies have shown that certain isoquinoline-1-carboxamide derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in microglial cells by inhibiting the MAPKs/NF-κB signaling pathway. mdpi.com

In Vivo Approaches: Studies in animal models provide essential data on the efficacy and physiological effects of these compounds.

Anticancer Efficacy: Two novel isoquinoline derivatives demonstrated significant inhibition of ovarian tumor growth and promotion of apoptosis in xenograft mouse models. nih.gov The anti-tumor effect was partly attributed to the downregulation of IAPs. nih.gov

Anti-inflammatory and Anti-arthritic Activity: In vivo evaluation using the carrageenan-induced paw edema model in rats has confirmed the anti-inflammatory potential of synthesized isoquinoline derivatives. d-nb.info Some compounds showed a significant reduction in serum levels of interleukin-1β (IL-1β), COX-2, and prostaglandin (B15479496) E2 (PGE2), indicating promising anti-arthritic activity. d-nb.info

Antifungal Protection: In vivo experiments on plants have demonstrated the protective effects of isoquinoline derivatives against phytopathogenic fungi. For example, a synthesized derivative provided significant protection for pear fruit against Alternaria alternata. researchgate.net

Table 1: Summary of Mechanism of Action Studies for Isoquinoline Derivatives

| Approach | Therapeutic Area | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|---|

| In Silico | Antiviral (SARS-CoV-2) | Inhibition of Mpro, RdRp, Spike Protein | Predicted effective binding to key viral targets. | mdpi.com |

| Anti-inflammatory | Inhibition of COX-2 | Rationalized binding mode in the enzyme's active site. | d-nb.info | |

| In Vitro | Anticancer | Apoptosis Induction, IAP Inhibition | Downregulated XIAP and survivin; inhibited cancer cell proliferation. | nih.gov |

| Anticancer | Topoisomerase I Inhibition | Derivatives act as potent inhibitors, blocking DNA replication. | rsc.org | |

| Antiviral (HIV-1) | Allosteric Integrase Inhibition | Induced higher-order multimerization of the IN enzyme. | nih.govnih.gov | |

| Antiviral (Influenza) | Viral Polymerase Inhibition | Suppressed viral RNA replication. | nih.gov | |

| Antifungal | SDH Enzyme Inhibition | Damaged fungal mycelial morphology. | researchgate.net | |

| Anti-inflammatory | Inhibition of MAPKs/NF-κB Pathway | Suppressed production of pro-inflammatory mediators (TNF-α, IL-6). | mdpi.com | |

| In Vivo | Anticancer (Ovarian) | Apoptosis Induction, IAP Inhibition | Significantly inhibited tumor growth in mouse models. | nih.gov |

| Anti-inflammatory | Reduction of Inflammatory Mediators | Reduced serum levels of IL-1β, COX-2, and PGE2 in rats. | d-nb.info | |

| Antifungal | Protective Activity | Showed significant protection against fungal pathogens on pear fruit. | researchgate.net |

Design of Novel Drugs Utilizing this compound Scaffolds

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that can bind to multiple, diverse biological targets. nih.govtandfonline.com this compound, with its strategically placed aldehyde group, is an exceptionally valuable building block for creating libraries of novel drug candidates. nih.gov The aldehyde function allows for a wide range of chemical transformations, enabling chemists to synthesize complex derivatives with tailored pharmacological profiles. tandfonline.comnih.gov

The development of novel drugs from this scaffold often involves a process of rational design, synthesis, and biological evaluation. For example, researchers have successfully developed potent anticancer agents by screening libraries of isoquinoline derivatives and then optimizing the lead compounds. plos.orgilo.org In one study, a series of pyrrolo[2,1-a]isoquinoline derivatives were synthesized from isoquinoline precursors, leading to the discovery of compounds with low micromolar cytotoxicity against several cancer cell lines and the ability to reverse multidrug resistance. mdpi.comnih.gov Similarly, novel antifungal agents were designed and synthesized based on the isoquinoline skeleton, resulting in compounds with efficacy comparable to or better than existing commercial fungicides. researchgate.netjlu.edu.cn

Another successful application is in the field of virology, where an isoquinoline scaffold was used as the foundation for a new class of allosteric HIV-1 integrase inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies of these synthesized analogues revealed that modifying substituents on the isoquinoline ring could significantly enhance their inhibitory activity. nih.gov

Multi-pharmacophore Strategies in Drug Design

A pharmacophore is defined as the specific arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are essential for a molecule to interact with a specific biological target. tandfonline.com Multi-pharmacophore strategies involve designing a single molecule that incorporates multiple pharmacophoric elements. This approach can lead to drugs with enhanced potency, better selectivity, or the ability to hit multiple targets simultaneously, which can be particularly advantageous for treating complex diseases like cancer or infections. tandfonline.com

The this compound scaffold is ideally suited for such strategies. The core isoquinoline ring system itself acts as a primary pharmacophore, providing a rigid framework that can be appropriately decorated with other functional groups (secondary pharmacophores). tandfonline.comnih.gov

For instance, a drug design strategy might involve combining the isoquinoline core with another known bioactive moiety to create a hybrid molecule. jlu.edu.cn This was demonstrated in the design of antifungal agents where the diphenyl ether fragment, a known active group, was spliced onto the 3,4-dihydroisoquinoline (B110456) skeleton. jlu.edu.cn This resulted in hybrid compounds with significantly enhanced antifungal activity compared to the parent compounds. jlu.edu.cn In another example, researchers have explored combining the isoquinoline scaffold with moieties from drugs like ibuprofen (B1674241) or indole-3-acetic acid to create novel anti-inflammatory agents that dually inhibit COX and 5-LOX enzymes, potentially offering a better safety profile. acs.orgtandfonline.com This fusion of distinct pharmacophores into a single molecule can result in synergistic pharmacological action, increasing the therapeutic potential beyond a simple combination of the individual parts.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgresearchgate.netchemimpex.comsdsu.eduacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of isoquinoline-6-carbaldehyde. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), enabling the precise mapping of the molecular framework.

¹H NMR and ¹³C NMR Spectral Analysisrsc.orgresearchgate.netchemimpex.comsdsu.educhemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehyde proton appears as a distinct singlet at approximately 10.37 ppm. rsc.org The aromatic protons of the isoquinoline (B145761) ring system resonate in the region of 7.75 to 9.31 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. For instance, a singlet is observed at 9.31 ppm, a doublet at 8.96 ppm (J = 6.0 Hz), another doublet at 8.69 ppm (J = 6.0 Hz), and a triplet at 8.20 ppm (J = 8.2 Hz), along with a doublet of doublets at 7.75 ppm (J = 8.0, 7.3 Hz). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift of around 192.7 ppm. rsc.org The carbon atoms of the isoquinoline ring system produce a series of signals in the aromatic region, generally between 117.9 and 153.0 ppm. rsc.org Specific reported chemical shifts in CDCl₃ are 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, and 117.9 ppm. rsc.org

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (Coupling Constant, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aldehyde | 10.37 | s | 192.7 |

| Aromatic H | 9.31 | s | 117.9 - 153.0 |

| Aromatic H | 8.96 | d (6.0) | |

| Aromatic H | 8.69 | d (6.0) | |

| Aromatic H | 8.20 | t (8.2) | |

| Aromatic H | 7.75 | dd (8.0, 7.3) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)chemimpex.comsdsu.educhemicalbook.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal the coupling relationships between the protons on the isoquinoline ring, helping to trace the connectivity of the aromatic system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly powerful for establishing the connectivity between different parts of the molecule, for example, by showing a correlation between the aldehyde proton and the carbons of the isoquinoline ring.

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgchemimpex.comchemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, a strong absorption band is expected for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1700-1720 cm⁻¹. The spectrum would also show characteristic absorptions for the C-H stretching and bending vibrations of the aromatic ring and the aldehyde group, as well as C=C and C=N stretching vibrations within the isoquinoline ring system.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmationrsc.orgacs.orgchemicalbook.com

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the purity of this compound.

High-Resolution Mass Spectrometry (HRMS)rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₇NO), the calculated exact mass is 157.0528 g/mol . epa.gov HRMS analysis would confirm this exact mass, providing strong evidence for the correct molecular formula.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) stands as an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. yale.edu This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical properties and chemical reactivity.

While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly accessible literature, the methodology remains the gold standard for solid-state structural analysis. The general process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced.

For isoquinoline derivatives, X-ray diffraction studies have been instrumental in confirming molecular structures and understanding packing arrangements in the solid state. For instance, studies on related isoquinoline structures reveal detailed conformational features and non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. researchgate.netresearchgate.netacs.orgcdnsciencepub.com Although the crystal structure of this compound itself is not detailed here, the table below summarizes typical parameters that would be determined in such an analysis, based on data from related isoquinoline compounds. researchgate.net

| Parameter | Description | Example Data from a Related Isoquinoline Derivative researchgate.net |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P212121 |

| Unit Cell Dimensions (Å) | The lengths of the edges of the unit cell (a, b, c). | a = 5.2804, b = 8.1347, c = 35.015 |

| Volume (ų) | The volume of the unit cell. | 1504.1 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.358 |

Chromatographic Techniques for Purification and Analysis (HPLC, Column Chromatography)

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the analytical determination of its purity.

Column Chromatography

Column chromatography is a preparative technique widely used for the purification of this compound on a laboratory scale. google.comwhiterose.ac.ukresearchgate.net The principle involves separating components of a mixture based on their differential adsorption to a stationary phase packed in a column. A solvent system, the mobile phase, is passed through the column to elute the compounds at different rates.

For this compound, silica (B1680970) gel is commonly employed as the stationary phase. google.com The mobile phase is typically a mixture of a non-polar solvent like hexanes or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). google.comwhiterose.ac.uk By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. The progress of the separation is often monitored by thin-layer chromatography (TLC). researchgate.net

| Parameter | Typical Conditions for this compound Purification | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | google.com |

| Mobile Phase (Eluent) | Ethyl acetate / Hexanes (e.g., 50% EtOAc in hexanes) | google.com |

| Elution Mode | Gradient or Isocratic | whiterose.ac.ukresearchgate.net |

| Monitoring Technique | Thin-Layer Chromatography (TLC) | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high resolution and sensitivity. bldpharm.comtandfonline.comnih.govnih.gov It can also be used for preparative purposes to isolate highly pure compounds. mdpi.com

In HPLC, a liquid sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Reversed-phase HPLC is commonly used for isoquinoline derivatives, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. tandfonline.commdpi.com

A detector, such as a UV-Vis spectrophotometer, is used to monitor the eluent, and the retention time of a peak is characteristic of the compound. tandfonline.com The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. dtu.dk

| Parameter | Typical Conditions for Isoquinoline Derivative Analysis | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18, 5µm, 4.6 x 250 mm) | tandfonline.com |

| Mobile Phase | Methanol:Water with formic acid (e.g., 70:30, pH 3.4) | tandfonline.com |

| Flow Rate | 1.0 mL/min | tandfonline.com |

| Detection | UV-Vis at a specific wavelength (e.g., 230 nm) | tandfonline.com |

| Purity Assessment | >95% by peak area | nih.govdtu.dk |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For isoquinoline-6-carbaldehyde, DFT calculations are essential for understanding its stability, reactivity, and electronic properties. These calculations typically involve optimizing the molecular geometry and then determining various electronic parameters.

Key electronic properties for the parent isoquinoline (B145761) molecule have been calculated using the B3LYP technique with a 6-311++G(d, p) basis set. tandfonline.com These studies reveal a significant energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the molecule's stability. tandfonline.com For the unsubstituted isoquinoline, the HOMO energy is calculated to be -5.581 eV and the LUMO energy is 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com The presence of an aldehyde group, an electron-withdrawing group, at the 6-position is expected to lower the energies of both the HOMO and LUMO, potentially narrowing the energy gap and influencing the molecule's reactivity and spectral properties. nih.gov DFT studies on related quinoline (B57606) derivatives show that changes in substitution can decrease the bandgap energy, and a similar effect would be anticipated for this compound. nih.gov

The dipole moment of the parent isoquinoline is 2.004 D. tandfonline.com The addition of the polar carbaldehyde group at the 6-position would significantly alter the magnitude and vector of the dipole moment, affecting the molecule's solubility and intermolecular interactions.

Table 1: Calculated Electronic Properties of Isoquinoline (as a reference)

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -5.581 eV | tandfonline.com |

| LUMO Energy | 1.801 eV | tandfonline.com |

| HOMO-LUMO Energy Gap | 3.78 eV | tandfonline.com |

| Dipole Moment | 2.004 D | tandfonline.com |

| Chemical Hardness | 1.89 | tandfonline.com |

Note: These values are for the parent isoquinoline. The aldehyde group at the 6-position will modulate these properties.

Molecular Docking Studies for Receptor Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding affinity and interaction mode of ligands with the active sites of proteins and other biological macromolecules. For this compound, docking studies are crucial for identifying potential biological targets and understanding the structural basis of its activity.

While specific docking studies on this compound are not extensively documented in publicly available literature, numerous studies on the broader class of isoquinoline alkaloids demonstrate their potential to interact with a wide range of biological targets. tandfonline.combohrium.com These studies show that isoquinoline derivatives can bind to enzymes involved in cancer, neurodegenerative diseases, and viral infections. tandfonline.com For instance, molecular docking has revealed that isoquinoline alkaloids can exhibit high binding affinities for targets like the androgen receptor, microtubule affinity regulating kinase 4 (MARK4), and viral proteins. tandfonline.combohrium.com

A study on isoquinoline-5-carbaldoximes (a derivative of the 5-carbaldehyde isomer) as reactivators of acetylcholinesterase provides a model for the types of interactions that can be expected. nih.gov In these studies, the isoquinoline core is often involved in π-π stacking or hydrophobic interactions with aromatic residues (like Tyrosine or Tryptophan) in the receptor's active site, while the polar functional groups (like the aldehyde or oxime) form crucial hydrogen bonds with the protein backbone or polar residues. nih.govnih.gov It is predicted that this compound would similarly orient its isoquinoline ring within hydrophobic pockets of target proteins, with the carbaldehyde oxygen acting as a hydrogen bond acceptor.

Table 2: Examples of Docking Studies on Isoquinoline Derivatives

| Isoquinoline Derivative Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| General Isoquinoline Alkaloids | Viral Proteins (SARS-CoV-2) | Strong binding affinities, suggesting antiviral potential. | |

| Berberine (B55584) & Palmatine (B190311) | Androgen Receptor (1E3G) | Tight binding at the active site, good binding stability. | bohrium.com |

| Isoliensinine, Liensinine | MARK4 (5ES1) | High binding affinities, potential for neurodegenerative disease treatment. | tandfonline.com |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers and the transition states that connect them. researchgate.net

More complex analyses on related structures, such as 1,2,3,4-tetrahydroisoquinoline (B50084), show multiple possible conformers (e.g., twisted and bent forms) with small energy differences between them. researchgate.net The computed potential energy surfaces for these systems identify several inequivalent minima and the transition states connecting them. researchgate.net For this compound, the primary flexibility lies in the C-C bond connecting the aldehyde, but the energetic preference for the planar conformer is strong.

Quantum Chemical Descriptors in Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.com These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. Quantum chemical descriptors, derived from methods like DFT, are particularly powerful as they describe the electronic nature of the molecule. nih.gov

For isoquinoline derivatives, QSAR studies have identified several important descriptors that influence their biological activity. japsonline.comresearchgate.net These often include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These relate to the molecule's reactivity and ability to participate in electrostatic or orbital-based interactions. researchgate.net

Topological Descriptors: These describe the connectivity and branching of the molecule. For isoquinolines, descriptors related to the molecular shape and connectivity are often key. researchgate.net

Thermodynamic Descriptors: Properties like lipophilicity (log P) are crucial for predicting how a molecule will behave in a biological system, affecting its absorption and distribution. chalcogen.ro

A QSAR model developed for isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme highlighted the importance of molecular representation of structure-property relationships (MoRSE) descriptors, which encode 3D structural information. japsonline.comresearchgate.net Such models can be used to predict the activity of new compounds, including this compound, and to guide the synthesis of more potent and selective derivatives. japsonline.com

In Silico Modeling of Biological Interactions

In silico modeling encompasses a range of computational methods, including molecular docking and molecular dynamics (MD) simulations, to simulate how a molecule interacts with biological systems at an atomic level. nih.gov These models provide dynamic insights that complement the static picture from molecular docking.

The isoquinoline scaffold is a common feature in alkaloids with a wide array of pharmacological activities, and in silico modeling has been extensively used to understand their mechanisms of action. nih.govontosight.ai Studies have shown that isoquinoline derivatives can inhibit enzymes like DNA gyrase and topoisomerase IV by interacting with the enzyme-DNA complex, leading to bacterial cell death.

Molecular dynamics simulations performed on isoquinoline alkaloids docked into protein active sites have been used to assess the stability of the protein-ligand complex over time. tandfonline.combohrium.com For example, MD simulations of berberine and palmatine bound to the androgen receptor confirmed the stability of the binding modes predicted by docking. bohrium.com Similarly, simulations of other isoquinoline alkaloids with the MARK4 kinase receptor helped identify the most stable ligand-protein combinations. tandfonline.com These in silico approaches are invaluable for rationalizing the biological activity of isoquinoline-containing compounds and predicting the potential interactions of this compound with various biological targets, from enzymes involved in cancer to receptors in the central nervous system. tandfonline.com

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Applications

While isoquinoline-6-carbaldehyde is recognized as a crucial intermediate in organic synthesis, its potential as a ligand in catalysis is an expanding field of research. chemimpex.com Its nitrogen-containing heterocyclic structure makes it a candidate for the development of novel catalysts. Future work will likely focus on incorporating this moiety into more complex ligand architectures for asymmetric catalysis and other challenging organic transformations. The development of metal-organic frameworks (MOFs) using isoquinoline-based ligands is also a promising area for creating recyclable and reusable single-site solid catalysts. google.com

Development of this compound in Material Science

The application of this compound in material science is a burgeoning field with significant potential. chemimpex.com Its aromatic structure and reactive aldehyde group allow for its incorporation into a variety of advanced materials.

Fluorescent Probes and Dyes

This compound serves as a key building block in the synthesis of fluorescent probes and dyes. chemimpex.com These probes are instrumental in biological imaging, enabling researchers to visualize cellular processes in real-time. chemimpex.com The isoquinoline (B145761) scaffold can be modified to tune the photophysical properties of the resulting dyes, such as their emission wavelengths and sensitivity to specific analytes. Research in this area is focused on developing probes with enhanced brightness, photostability, and specificity for various biological targets, including metal ions and reactive oxygen species. unl.ptnih.gov

Metal-Organic Framework (MOF) Ligands

The use of this compound and its derivatives as organic ligands for the construction of Metal-Organic Frameworks (MOFs) is a promising avenue of research. chemimpex.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. acs.orgnih.gov The nitrogen atom in the isoquinoline ring and the oxygen atom of the carbaldehyde group can coordinate with metal ions to form stable, porous structures. nih.gov The functional aldehyde group can also be further modified post-synthesis to introduce new functionalities within the MOF pores.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and compounds like this compound are poised to play a role in this new paradigm. nih.govmdpi.com AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties. nih.govmednexus.org

Applications of AI in this compound Research:

| Application Area | Description |

|---|---|

| Lead Optimization | AI can be used to virtually screen libraries of this compound derivatives to identify candidates with improved efficacy and reduced toxicity. nih.gov |

| QSAR Modeling | Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of novel isoquinoline-based compounds. nih.gov |

| De Novo Drug Design | Generative AI models can design entirely new molecules based on the this compound scaffold with desired pharmacological profiles. |

This computational approach can significantly accelerate the identification and development of new drugs derived from this versatile chemical entity. mdpi.com

Investigation of Biosynthetic Pathways (e.g., in Fungi)